3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Description
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a bicyclic compound featuring a fused bicyclo[3.2.0]heptane core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid moiety. This structure is significant in medicinal chemistry as a rigid scaffold for drug design, particularly in β-lactam antibiotics and protease inhibitors . Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of approximately 241.29 g/mol (based on analogs in ). The Boc group enhances solubility and stability during synthetic processes, while the bicyclo[3.2.0] system imposes conformational constraints that can improve target binding .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-5-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDQTVYEXMISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Boc Protection of Amino Alcohol Precursors
A common strategy involves the Boc protection of an amino alcohol precursor, which is then cyclized or further functionalized to yield the target bicyclic structure. The general procedure for Boc protection is as follows:
- Dissolve the amino alcohol in tetrahydrofuran (THF).
- Add potassium carbonate as a base in water.
- Cool the mixture to 0°C.
- Add tert-butyl chloroformate (Boc2O) or benzyl chloroformate (for Cbz protection, as an analogous method) dropwise.
- Allow the reaction to proceed to room temperature and stir overnight.
- Extract and purify the product via chromatography.
Note: While this method is widely used for various azabicyclic systems, specific adaptation to the [3.2.0] heptane framework may require optimization of reaction conditions.
Multi-Step Synthesis from Azabicycloheptane Derivatives
A multi-step route may begin with a simpler azabicycloheptane derivative:
- Starting from azabicycloheptane, introduce the carboxylic acid and Boc groups through sequential functionalization.
- The Boc group is typically introduced using tert-butyl chloroformate in the presence of a base.
- The final product is purified by chromatographic methods.
Stereochemistry Considerations
The stereochemistry of the starting material and intermediates is crucial for obtaining the desired isomer of the product. Diastereomeric mixtures may require resolution via salt formation or chiral chromatography, as demonstrated in related azabicyclic systems.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of the Boc group is critical for protecting the amine and allowing further transformations.
- Reaction conditions (temperature, solvents, order of addition) significantly impact yield and selectivity.
- Stereochemical purity may require additional resolution steps, especially for applications in medicinal chemistry.
- The compound is commonly used as an intermediate for synthesizing more complex molecules.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The nitrogen atom and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is in the field of medicinal chemistry. The compound serves as a versatile scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity.
Case Study: Antiviral Agents
Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that modifications to the bicyclic structure can lead to compounds with significant activity against viral pathogens, potentially providing new avenues for antiviral drug development .
Organic Synthesis
The compound is also utilized in organic synthesis as an intermediate for constructing more complex molecules. Its unique bicyclic structure allows chemists to perform various transformations, including cyclization and functional group modifications.
Data Table: Synthetic Applications
Development of Biologically Active Compounds
The compound has been explored for its potential in developing biologically active compounds, particularly those targeting specific receptors or enzymes.
Case Study: Enzyme Inhibitors
Recent studies have focused on synthesizing enzyme inhibitors based on this compound's framework. For example, specific modifications have led to inhibitors with high affinity and selectivity towards certain enzymes involved in disease pathways, such as those related to cancer and metabolic disorders .
Research Reagents
In addition to its applications in drug development and synthesis, this compound is used as a research reagent in laboratories for various analytical techniques.
Applications in Analytical Chemistry
The compound's stability and reactivity make it suitable for use in chromatography and mass spectrometry, where it can serve as a standard or reference material for method validation .
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to bind to these targets and modulate their activity. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo Ring Variations
(a) 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic Acid
- Structure : Bicyclo[3.1.0]hexane core (smaller ring system).
- Molecular Weight : ~241.29 g/mol (similar to target compound) .
- Key Differences : Reduced ring strain and altered spatial geometry due to the [3.1.0] system, which may affect reactivity and binding affinity compared to the [3.2.0] analog .
(b) 3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid
- Structure : Bicyclo[3.1.1]heptane core with a methoxy substituent.
- Molecular Formula: C₁₃H₂₁NO₅ (vs. C₁₂H₁₉NO₄ for the target).
(c) rel-(3aR,5s,6aS)-2-Boc-octahydrocyclopenta[c]pyrrole-5-carboxylic Acid
- Structure : Cyclopenta[c]pyrrole fused system.
- Similarity Score : 0.96 (vs. target compound).
- Application: Used in peptide mimetics due to its planar structure, contrasting with the non-planar bicyclo[3.2.0] system .
Functional Group Modifications
(a) Fluorinated Derivatives
- Example : (1S,3S,5R)-2-Boc-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid.
- Molecular Formula: C₁₁H₁₅F₂NO₄.
- Impact : Fluorine atoms improve metabolic stability and electronegativity, enhancing interactions with enzymatic pockets .
(b) Benzylated Analogs
- Example : Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate.
- Application : The benzyl group increases lipophilicity, making it suitable for CNS-targeting prodrugs .
Biological Activity
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS Number: 1250993-43-1) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- Purity : Typically ≥95% in commercial preparations
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in the biosynthesis of β-lactam antibiotics. Its structural similarity to β-lactam precursors suggests potential as a β-lactamase inhibitor, which could enhance the efficacy of existing antibiotics against resistant bacterial strains .
Antimicrobial Activity
The compound has shown promise in preliminary studies for antimicrobial activity. Its ability to inhibit bacterial growth makes it a candidate for further development as an antibiotic or adjuvant therapy in combination with traditional antibiotics .
Case Studies and Research Findings
-
Study on β-Lactamase Inhibition :
- Objective : To evaluate the effectiveness of this compound as a β-lactamase inhibitor.
- Methodology : The study utilized enzyme assays to measure the inhibitory effects on various β-lactamases.
- Results : The compound demonstrated significant inhibition of class A and class C β-lactamases, suggesting its potential role in overcoming antibiotic resistance .
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial properties against a range of Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion and minimum inhibitory concentration (MIC) tests were conducted.
- Results : The compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Synthesis Method Comparison
How can researchers ensure safe laboratory handling of this compound?
Answer:
- PPE : Full chemical-resistant suits and gloves (tested for permeability) are mandatory to prevent skin contact .
- Respiratory Protection : Use NIOSH/CEN-certified filters (e.g., P95 or ABEK-P2) for aerosolized particles .
- Waste Management : Avoid drainage contamination; use sealed containers for disposal .
What advanced techniques address stereochemical contradictions in synthesis?
Answer:
- Condition-Dependent Isomerization : Adjusting reaction pH/temperature can favor cis or trans bicyclic configurations. For example, acidic conditions promote cis selectivity via protonation-driven ring strain modulation .
- Computational Modeling : Ab initio calculations (e.g., DFT) predict transition states to rationalize observed cis selectivity in initial cyclization steps .
How do purification methodologies impact stereochemical fidelity?
Answer:
- Chiral Stationary Phase Chromatography : Resolves enantiomers with >99% purity, critical for pharmacological studies .
- Crystallization-Driven Resolution : Diastereomeric salt formation (e.g., using L-phenylethylamine derivatives) achieves >95% enantiomeric excess .
What analytical methods validate structural and stereochemical integrity?
Answer:
- X-ray Crystallography : Confirms bicyclic core conformation (e.g., boat-like vs. chair-like) and substituent orientation .
- NMR Spectroscopy : H-C HMBC correlations verify azabicyclo ring connectivity and tert-butoxycarbonyl positioning .
- LC-MS : Monitors reaction progress and detects side products (e.g., ring-opened byproducts) .
How can computational tools resolve data contradictions in reaction outcomes?
Answer:
- Conformational Analysis : Molecular dynamics simulations explain preferential adoption of boat-like conformations in bicyclic cores, independent of substituents .
- Transition State Modeling : Predicts regioselectivity in photocycloadditions, reconciling discrepancies between experimental and theoretical yields .
What are the challenges in scaling up enantioselective syntheses?
Answer:
- Catalyst Efficiency : Heterogeneous catalysts (e.g., immobilized lipases) improve enantioselectivity but require optimization for bicyclic substrates .
- Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance coupling yields but complicate downstream purification .
How is this compound utilized in drug discovery paradigms?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
